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(1R)-cyclohexane-1,2-dicarboxylic acid

Cat. No.: B13641456
M. Wt: 172.18 g/mol
InChI Key: QSAWQNUELGIYBC-LWOQYNTDSA-N
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Description

Significance of Chiral Dicarboxylic Acids as Building Blocks and Chiral Auxiliaries

Chiral dicarboxylic acids are organic compounds that possess two carboxylic acid functional groups and at least one stereogenic center, rendering them non-superimposable on their mirror images. Their significance in organic synthesis stems from two primary roles: as chiral building blocks and as chiral auxiliaries. acs.orgrsc.org

Chiral Building Blocks: These are enantiomerically pure molecules that are incorporated directly into the final structure of a target molecule. wisdomlib.org They serve as foundational precursors, embedding their specific stereochemistry into the synthetic product. The use of chiral building blocks is a highly efficient strategy for synthesizing complex chiral molecules, as the chirality is established early in the synthetic route. nih.gov

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily attached to a non-chiral substrate to control the stereochemical outcome of a subsequent reaction. nih.gov After guiding the formation of a new stereocenter with high selectivity, the auxiliary is removed and can often be recovered for reuse. Chiral dicarboxylic acids and their derivatives can function in this capacity, influencing the facial selectivity of reactions on the substrate to which they are attached.

The dual functionality of these acids makes them invaluable in asymmetric synthesis, the process of selectively creating one enantiomer of a chiral product. acs.org

Overview of (1R)-Cyclohexane-1,2-dicarboxylic Acid as a Prominent Chiral Scaffold

This compound, specifically the trans isomer, (1R,2R)-cyclohexane-1,2-dicarboxylic acid, is a prime example of a C₂-symmetric chiral scaffold that has gained prominence in enantioselective synthesis. nih.gov Its rigid cyclohexane (B81311) backbone pre-organizes the two carboxylic acid groups in a well-defined spatial arrangement, which is crucial for effective stereochemical control.

This compound is a white, solid material with a melting point in the range of 177-180 °C. merckmillipore.com Its structure provides a robust and predictable framework that can be functionalized to create chiral ligands, catalysts, or resolving agents. One of its most notable applications is as a key intermediate in the industrial synthesis of the antipsychotic agent Lurasidone, highlighting its importance in the pharmaceutical sector. google.com

Physicochemical Properties of (1R,2R)-Cyclohexane-1,2-dicarboxylic Acid
PropertyValueReference
Molecular FormulaC₈H₁₂O₄ nih.govscbt.com
Molecular Weight172.18 g/mol nih.govscbt.com
CAS Number46022-05-3 nih.govscbt.com
AppearanceWhite Solid/Powder
Melting Point177-180 °C merckmillipore.com

Historical Development of its Synthesis and Applications in Enantioselective Processes

The journey to obtaining enantiomerically pure (1R,2R)-cyclohexane-1,2-dicarboxylic acid is a classic example of chemical resolution, a technique that has been fundamental to the development of stereochemistry.

The synthesis begins with the preparation of the racemic trans-1,2-cyclohexanedicarboxylic acid. A common historical and industrial route involves a Diels-Alder reaction between 3-sulfolene (B121364) (which generates 1,3-butadiene (B125203) in situ) and fumaric acid to produce trans-cyclohex-4-ene-1,2-dicarboxylic acid. google.com This intermediate is then subjected to catalytic hydrogenation, for instance using Raney Nickel or Palladium on carbon, to saturate the double bond and yield the racemic trans-cyclohexane-1,2-dicarboxylic acid. google.com

The critical step is the resolution of this racemic mixture. This is most frequently achieved by diastereomeric salt formation using a chiral resolving agent. The optically active amine, (R)-1-phenylethylamine, is a widely used agent for this purpose. google.comchemicalbook.com When added to a solution of the racemic acid, it selectively forms a less soluble diastereomeric salt with the (1R,2R)-enantiomer. nih.govresearchgate.net

Classical Resolution of trans-1,2-Cyclohexanedicarboxylic Acid
StepDescriptionKey ReagentsReference
1Salt FormationRacemic trans-acid is reacted with a chiral amine in a suitable solvent (e.g., methanol (B129727)/isopropanol).(R)-1-phenylethylamine chemicalbook.com
2Diastereomer SeparationThe diastereomeric salt of the (1R,2R)-acid and (R)-amine preferentially crystallizes from the solution due to lower solubility.Filtration chemicalbook.com
3AcidificationThe isolated salt is treated with a strong acid (e.g., HCl) to break the salt and liberate the pure enantiomer.Hydrochloric Acid google.comchemicalbook.com
4IsolationThe enantiomerically pure (1R,2R)-cyclohexane-1,2-dicarboxylic acid is isolated by extraction and crystallization.Ethyl acetate, Cyclohexane google.comchemicalbook.com

This resolution method allows for the large-scale production of the (1R,2R)-enantiomer with high purity (often >99%). google.com The development and refinement of this process have been crucial for making this chiral building block accessible for applications in enantioselective synthesis, most significantly as a precursor for complex pharmaceutical compounds like Lurasidone. google.com Its derivatives have also been used in creating chiral fluorescent sensors for the recognition of other chiral acids. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12O4 B13641456 (1R)-cyclohexane-1,2-dicarboxylic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H12O4

Molecular Weight

172.18 g/mol

IUPAC Name

(2R)-cyclohexane-1,2-dicarboxylic acid

InChI

InChI=1S/C8H12O4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h5-6H,1-4H2,(H,9,10)(H,11,12)/t5-,6?/m1/s1

InChI Key

QSAWQNUELGIYBC-LWOQYNTDSA-N

Isomeric SMILES

C1CCC([C@@H](C1)C(=O)O)C(=O)O

Canonical SMILES

C1CCC(C(C1)C(=O)O)C(=O)O

Origin of Product

United States

Synthetic Methodologies for 1r Cyclohexane 1,2 Dicarboxylic Acid

Enantioselective Synthesis Approaches

Enantioselective strategies aim to create the desired stereoisomer directly from prochiral starting materials, often employing chiral catalysts or biological systems to control the stereochemical outcome.

Asymmetric Hydrogenation of Precursor Compounds

Asymmetric hydrogenation, a powerful tool for creating chiral centers, involves the addition of hydrogen across a double bond in a prochiral molecule using a chiral metal catalyst. While catalysts like Ruthenium-BINAP complexes are highly effective for the asymmetric hydrogenation of various unsaturated carboxylic acids, their application to produce trans-(1R,2R)-cyclohexane-1,2-dicarboxylic acid is not a commonly documented direct route. harvard.edunptel.ac.in

The synthesis of the racemic trans-diacid typically begins with a Diels-Alder reaction between 1,3-butadiene (B125203) and fumaric acid (a trans-dienophile) to produce trans-cyclohex-4-ene-1,2-dicarboxylic acid. google.com This precursor is then subjected to catalytic hydrogenation, for example using Raney Nickel or Palladium on carbon, to saturate the double bond, yielding racemic trans-cyclohexane-1,2-dicarboxylic acid. google.com The introduction of chirality is typically performed in a subsequent resolution step. Direct asymmetric hydrogenation of the alkene precursor to selectively form the (1R,2R) configuration is challenging and less frequently employed than resolution-based methods for this specific target.

Chiral Catalyst-Mediated Cycloaddition Reactions

The asymmetric Diels-Alder reaction provides a potential route to establish the chirality of the cyclohexane (B81311) ring system at an early stage. This [4+2] cycloaddition reaction, typically between a diene like 1,3-butadiene and a dienophile like maleic anhydride (B1165640), forms the cyclohexene (B86901) ring, which is a direct precursor to the target molecule. chemistry-online.comscribd.comgoogle.com By using a chiral Lewis acid catalyst, the dienophile can be activated in a chiral environment, directing the approach of the diene to one face of the dienophile, thereby inducing enantioselectivity.

Chiral Lewis acids, such as copper(II) bis(oxazoline) complexes or chiral aluminum catalysts, have been successfully used to mediate highly stereoselective Diels-Alder reactions. google.com For the synthesis of a precursor to (1R)-cyclohexane-1,2-dicarboxylic acid, the reaction would yield a chiral cyclohex-4-ene-1,2-dicarboxylic acid derivative. Subsequent hydrolysis and hydrogenation would lead to the final chiral saturated diacid. While the principle is well-established, specific high-yield protocols for the butadiene/maleic anhydride system targeting this specific enantiomer are part of broader synthetic strategies rather than standalone preparations.

Catalyst Type Dienophile Diene Typical Outcome
Chiral Copper(II) bis(oxazoline)N-acryloyl oxazolidinone1-HydrazinodieneHigh enantiomeric ratios (e.r.) for exo diastereoisomer
Chiral Diazaaluminolide3-Acryloyl-1,3-oxazolidin-2-one5-(Benzyloxymethyl)-1,3-cyclopentadieneHigh yield and enantioselectivity (e.g., 94% yield, 97:3 e.r.)

This table illustrates the general capability of chiral Lewis acids in asymmetric Diels-Alder reactions that form chiral six-membered rings.

Enzymatic Biotransformations for Stereoselective Production

Enzymatic methods, particularly the desymmetrization of meso compounds, offer a highly efficient and environmentally benign route to chiral molecules. A meso compound, such as cis-cyclohexane-1,2-dicarboxylic anhydride or its corresponding diester, has a plane of symmetry but contains stereocenters. A chiral catalyst, such as an enzyme, can selectively react with one of the two identical, prochiral functional groups to produce a single enantiomer of the product.

One prominent method is the alcoholysis of cis-cyclohexane-1,2-dicarboxylic anhydride using a chiral organocatalyst. Modified Cinchona alkaloids have been shown to catalyze the addition of methanol (B129727) to the anhydride, resulting in the formation of the chiral monoester with high enantiomeric excess.

Another powerful technique is the lipase-catalyzed hydrolysis of a meso-diester. For instance, the desymmetrization of dimethyl cis-cyclohex-4-ene-1,2-dicarboxylate using Candida antarctica lipase (B570770) B (often immobilized as Novozym 435) selectively hydrolyzes one of the two ester groups. This reaction produces the (1S,2R)-monoester with exceptional enantiomeric purity (>99% e.e.) and in near-quantitative yields. This chiral monoester can then be carried forward in further synthetic steps.

Substrate Catalyst/Enzyme Reagent Product Yield Enantiomeric Excess (e.e.)
cis-Cyclohexane-1,2-dicarboxylic anhydride(DHQD)₂AQN (Cinchona alkaloid derivative)Methanol(1R,2S)-2-(methoxycarbonyl)cyclohexane-1-carboxylic acid~97%97%
Dimethyl cis-cyclohex-4-ene-1,2-dicarboxylateCandida antarctica lipase B (Novozym 435)Water (Hydrolysis)(1S,2R)-2-(Methoxycarbonyl)cyclohex-4-ene-1-carboxylic acid98-99%>99.9%

Resolution of Racemic Cyclohexane-1,2-dicarboxylic Acid

Resolution is a classical yet widely used industrial method for separating enantiomers from a racemic mixture. This approach begins with the synthesis of the racemic compound, followed by a separation step that utilizes a chiral resolving agent or a chiral catalyst.

Kinetic Resolution Strategies

Kinetic resolution is a dynamic method that relies on the different reaction rates of two enantiomers in a racemic mixture with a chiral catalyst or reagent. The catalyst selectively reacts with one enantiomer at a faster rate, leaving the unreacted substrate enriched in the other, slower-reacting enantiomer. Theoretically, the maximum yield for the recovered, unreacted enantiomer is 50%.

This strategy is often applied to derivatives of cyclohexane-1,2-dicarboxylic acid, such as its corresponding diols or amides. For example, lipase-catalyzed kinetic resolution is a well-established technique. Enzymes like Pseudomonas sp. lipase can selectively acylate one enantiomer of a racemic diol or amide, allowing for the separation of the acylated product from the unreacted enantiomer. nih.govresearchgate.net Similarly, chiral organocatalysts can be used for the enantioselective esterification of diols. beilstein-journals.org While highly effective for related structures, direct kinetic resolution on the dicarboxylic acid itself is less common than diastereomeric salt formation. rsc.org

Substrate Catalyst/Enzyme Reaction Type Outcome
Racemic trans- and cis-2-AzidocycloalkanolsPseudomonas sp. lipaseAcetylationHigh enantioselectivity for the acetylation
Racemic trans- and cis-2-AminocyclohexanecarboxamidesCandida antarctica lipase B (CAL-B)N-acylationHigh enantioselectivity (E > 200)

Chromatographic Enantioseparation Techniques

The isolation of enantiomerically pure this compound, specifically the (1R,2R)-trans isomer, from a racemic mixture is frequently accomplished through chromatographic techniques. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a predominant and effective method for this purpose. csfarmacie.cz The fundamental principle of this technique lies in the differential interaction between the two enantiomers of the analyte and the chiral selector immobilized on the stationary phase. These interactions lead to the formation of transient diastereomeric complexes, which possess different levels of stability, resulting in varying retention times and, consequently, their separation. nih.gov

A variety of CSPs have demonstrated efficacy in the resolution of carboxylic acids, including those structurally similar to cyclohexane-1,2-dicarboxylic acid. Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose (B160209) carbamate (B1207046) derivatives, are widely recognized for their broad applicability and excellent enantioselective capabilities. csfarmacie.czresearchgate.net Columns such as Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) and Chiralpak® AD (amylose tris(3,5-dimethylphenylcarbamate)) are often employed. The separation mechanism on these phases involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the helical polymer structure. mdpi.com

Synthetic polymeric CSPs represent another important class. For instance, stationary phases based on trans-(1S,2S)-cyclohexanedicarboxylic acid bis-4-vinylphenylamide have been developed and evaluated, showing how the specific orientation of amide groups can lead to distinct enantioselectivity. researchgate.net Additionally, crown ether-based CSPs are particularly effective for separating compounds containing primary amino groups but can also be applied to other molecules where host-guest complexation is possible. nih.gov

The choice of mobile phase is critical for achieving optimal separation. In normal-phase HPLC, typical mobile phases consist of mixtures of an alkane (like n-hexane) with an alcohol (such as 2-propanol or ethanol), often with a small amount of an acidic modifier like trifluoroacetic acid (TFA) or acetic acid. The acidic modifier is crucial for suppressing the ionization of the carboxylic acid groups, which sharpens peak shape and improves resolution. researchgate.netmdpi.com

Below is a table summarizing various chiral stationary phases and their typical applications in the separation of chiral acids.

Chiral Stationary Phase (CSP) TypeCommon Trade NamesTypical Mobile Phase (Normal Phase)Separation Principle
Polysaccharide-based (Cellulose)Chiralcel® OD, OD-HHexane (B92381)/2-Propanol + TFAHydrogen bonding, π-π interactions, steric hindrance
Polysaccharide-based (Amylose)Chiralpak® AD, IAHexane/Ethanol (B145695) + Acetic AcidInclusion complexation, dipole-dipole interactions
Synthetic Polymer-basedVariousVaries (e.g., Hexane/Dichloromethane/Methanol)Multiple interaction sites (amide, phenyl groups)
Crown Ether-basedCrownpak® CR(+)Aqueous Perchloric AcidHost-guest complexation

Chemoenzymatic Synthesis Routes

Chemoenzymatic synthesis combines the advantages of chemical reactions with the high selectivity of biological catalysts (enzymes). While specific, well-documented chemoenzymatic routes for the direct synthesis of this compound are not extensively reported in mainstream literature, established enzymatic resolution principles can be applied.

The most common chemoenzymatic approach for obtaining a single enantiomer from a racemic mixture is through Enzymatic Kinetic Resolution (EKR) . In this process, an enzyme selectively catalyzes a reaction on one of the two enantiomers in a racemic mixture, converting it into a different chemical species. This allows for the separation of the unreacted, enantiomerically enriched substrate from the newly formed product.

For a racemic mixture of trans-1,2-cyclohexanedicarboxylic acid, a potential EKR strategy could involve the use of a lipase enzyme. Lipases are widely used for the resolution of various chiral compounds, including alcohols and acids. mdpi.com The process could proceed via the enantioselective esterification of one of the carboxylic acid groups. For example, in the presence of an alcohol (e.g., butanol) and a lipase like Candida antarctica lipase B (CALB), one enantiomer (e.g., the (1S,2S) enantiomer) might be preferentially converted to its monoester. The unreacted (1R,2R)-acid could then be separated from the (1S,2S)-monoester based on their different chemical properties (e.g., solubility, chromatographic behavior).

A hypothetical EKR process is outlined below:

Step 1 (Chemical Synthesis): A racemic mixture of trans-cyclohexane-1,2-dicarboxylic acid is synthesized via conventional chemical methods.

Step 2 (Enzymatic Resolution): The racemate is subjected to esterification catalyzed by a lipase in a suitable organic solvent. The enzyme selectively esterifies the (1S,2S)-enantiomer.

Step 3 (Separation): The reaction mixture, now containing the (1R,2R)-acid and the (1S,2S)-monoester, is separated. This can be achieved through extraction, as the acidic starting material can be separated from the neutral ester, or by chromatography.

Step 4 (Hydrolysis - Optional): If the other enantiomer is also desired, the separated monoester can be hydrolyzed back to the (1S,2S)-dicarboxylic acid.

It is important to contrast this potential enzymatic route with the more established method of classical chemical resolution . This technique involves reacting the racemic acid with an enantiomerically pure chiral base, such as (S)-phenylethylamine. nih.gov This reaction forms a pair of diastereomeric salts, which have different physical properties, notably solubility. libretexts.org The less soluble diastereomeric salt preferentially crystallizes from the solution and can be isolated by filtration. Subsequent acidification of this salt liberates the desired enantiomerically pure dicarboxylic acid. nih.govresearchgate.net

MethodKey ReagentPrinciple of SeparationAdvantages
Enzymatic Kinetic Resolution Enzyme (e.g., Lipase)Selective catalysis on one enantiomerMild reaction conditions, high enantioselectivity
Classical Chemical Resolution Chiral Resolving AgentFormation of diastereomeric salts with different solubilitiesWell-established, scalable, high purity achievable

Sustainable and Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce environmental impact, improve safety, and enhance efficiency. The twelve principles of green chemistry provide a framework for achieving these goals.

Prevention of Waste: Traditional multi-step syntheses of related dicarboxylic acids, such as adipic acid, often generate significant waste. cardiff.ac.uk A more sustainable approach focuses on routes with higher atom economy and fewer byproducts. For instance, synthesizing the target molecule from cis-hexahydrophthalic anhydride via hydrolysis is an atom-economical reaction. google.com

Atom Economy: The ideal synthesis incorporates all atoms from the starting materials into the final product. The hydrolysis of an anhydride to a dicarboxylic acid has a 100% theoretical atom economy, as it only involves the addition of a water molecule.

Less Hazardous Chemical Synthesis: A key target in green chemistry is the replacement of hazardous reagents and solvents. The industrial production of adipic acid, for example, often uses strong nitric acid, which generates nitrous oxide (N₂O), a potent greenhouse gas. cardiff.ac.uk Greener alternatives involve using safer oxidants like hydrogen peroxide (H₂O₂) or molecular oxygen (O₂), often in conjunction with catalysts. researchgate.netrsc.orgmdpi.com

Use of Renewable Feedstocks: While cyclohexane-based starting materials are typically derived from petroleum, significant research is underway to produce key chemical intermediates from biomass. nih.gov Platform molecules derived from sugars or lignin (B12514952) could potentially serve as starting points for producing cyclic dicarboxylic acids in the future, reducing reliance on fossil fuels. rsc.org

Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can often be recycled and reused. In the synthesis of related compounds, catalysts like tungstic acid (H₂WO₄) have been used with H₂O₂ to create a cleaner oxidation process. rsc.org The use of recyclable solid catalysts is particularly desirable to simplify product purification.

Safer Solvents and Auxiliaries: Many organic reactions use volatile and often toxic organic solvents. Green chemistry encourages the use of safer alternatives like water, supercritical CO₂, or solvent-free reaction conditions. pnas.orgnih.gov The hydrolysis of cis-hexahydrophthalic anhydride can be performed in water, a benign solvent. google.com

The table below highlights how green chemistry principles can be applied to improve the synthesis of cyclohexane dicarboxylic acids, contrasting traditional methods with greener alternatives.

Green Chemistry PrincipleTraditional Approach (e.g., Adipic Acid)Greener Alternative/Application
Less Hazardous Reagents Nitric acid oxidation (produces N₂O)Oxidation with H₂O₂ or O₂
Catalysis Stoichiometric oxidantsUse of recyclable catalysts (e.g., tungstates)
Safer Solvents Organic solventsWater as a solvent; solvent-free conditions
Renewable Feedstocks Petroleum-based cyclohexaneBiomass-derived platform molecules
Atom Economy Multi-step processes with byproductsAnhydride hydrolysis (100% atom economy)

By integrating these principles, the synthesis of this compound and related compounds can be made more sustainable and environmentally responsible.

Derivatization and Functionalization of 1r Cyclohexane 1,2 Dicarboxylic Acid

Synthesis of Chiral Esters and Amides

The conversion of the carboxylic acid groups of (1R)-cyclohexane-1,2-dicarboxylic acid into esters and amides is a fundamental step for creating more complex chiral molecules, ligands, and functional materials. These reactions must be conducted under conditions that preserve the stereochemical integrity of the chiral centers.

Esterification: Chiral esters can be synthesized directly from the diacid, typically through acid-catalyzed esterification (Fischer esterification) with an appropriate alcohol. For complete conversion to the diester, an excess of the alcohol is often used, with a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction proceeds by heating the mixture to drive off the water formed. Alternatively, milder methods can be employed, such as reaction with alkyl halides in the presence of a non-nucleophilic base like cesium carbonate. A more reactive route involves first converting the diacid to its diacyl chloride (see Section 3.3) and then reacting it with an alcohol, often in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct.

Amidation: The synthesis of chiral amides follows similar strategies. Direct condensation of the diacid with an amine using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) is a common approach. These reagents activate the carboxylic acid to facilitate nucleophilic attack by the amine. As with esterification, a more efficient route involves the reaction of the corresponding diacyl chloride with a primary or secondary amine. This reaction is typically rapid and high-yielding, often requiring two equivalents of the amine—one to form the amide and the second to act as a base for the liberated HCl.

Table 1: Synthesis of Chiral Esters and Amides
Derivative TypeReaction MethodReagentsKey Considerations
DiesterFischer EsterificationAlcohol (e.g., Methanol (B129727), Ethanol), Acid Catalyst (e.g., H₂SO₄)Requires heat and removal of water; equilibrium-driven.
DiesterFrom Diacyl ChlorideAlcohol, Base (e.g., Pyridine)High yield, milder conditions than direct esterification.
DiamidePeptide CouplingAmine, Coupling Agent (e.g., DCC, EDC)Good for sensitive substrates; avoids harsh conditions.
DiamideFrom Diacyl ChlorideAmine (2 equivalents)Fast and efficient; second equivalent of amine acts as a base.

Formation of Cyclic Anhydrides and Imides for Subsequent Reactions

The cis relationship of the two carboxylic acid groups in this compound allows for the formation of a cyclic anhydride (B1165640). This derivative is a valuable intermediate, as the anhydride ring is more reactive than the parent diacid and can be readily opened by various nucleophiles.

Cyclic Anhydride Formation: The formation of (1R)-cyclohexane-1,2-dicarboxylic anhydride is typically achieved by heating the diacid with a dehydrating agent, such as acetic anhydride or acetyl chloride. The reaction involves an intramolecular condensation where a molecule of water is eliminated, forming a stable five-membered anhydride ring fused to the cyclohexane (B81311) backbone. Simple heating of the dicarboxylic acid can also yield the anhydride. This transformation converts the two carboxylic acids into a single, more reactive functional group while preserving the compound's chirality.

Cyclic Imide Formation: The resulting cyclic anhydride is a key precursor for synthesizing cyclic imides. Reaction of the anhydride with ammonia, a primary amine, or their salts, followed by heating, leads to the formation of the corresponding imide. The reaction proceeds via the initial opening of the anhydride ring by the amine to form an amic acid intermediate, which then cyclizes upon heating to form the imide ring with the elimination of water. This provides a straightforward route to chiral imides that can be used in further synthetic applications or as monomers for polyimides.

Table 2: Formation of Cyclic Derivatives
DerivativeStarting MaterialReagentsReaction Type
(1R)-Cyclohexane-1,2-dicarboxylic AnhydrideThis compoundAcetic Anhydride or HeatIntramolecular Dehydration
Cyclic Imide(1R)-Cyclohexane-1,2-dicarboxylic AnhydrideAmmonia or Primary Amine (R-NH₂) followed by heatRing-opening followed by cyclization

Preparation of Acid Chlorides and Other Activated Derivatives

To enhance the reactivity of the carboxylic acid groups for nucleophilic acyl substitution, they are often converted into more active forms, most commonly acid chlorides.

Acid Chloride Synthesis: The diacyl chloride of this compound is prepared by treating the diacid with a chlorinating agent. Thionyl chloride (SOCl₂) is widely used for this purpose because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification. nih.govresearchgate.netresearchgate.net Other common reagents include phosphorus pentachloride (PCl₅) and oxalyl chloride. researchgate.net The reaction replaces both hydroxyl groups of the diacid with chlorine atoms, yielding the highly reactive (1R)-cyclohexane-1,2-dicarbonyl dichloride. This derivative readily reacts with a wide range of nucleophiles, including alcohols, amines, and organometallic reagents, making it a pivotal intermediate.

Other Activated Derivatives: Besides acid chlorides, other activated forms can be prepared. For instance, mixed anhydrides can be formed by reacting the dicarboxylic acid with an acyl chloride (e.g., pivaloyl chloride) in the presence of a base. These activated species are also effective acylating agents, sometimes offering different selectivity compared to acid chlorides.

Table 3: Common Reagents for Acid Chloride Formation
ReagentFormulaByproducts
Thionyl ChlorideSOCl₂SO₂, HCl (gaseous)
Phosphorus PentachloridePCl₅POCl₃, HCl
Oxalyl Chloride(COCl)₂CO, CO₂, HCl (gaseous)
PhosgeneCOCl₂CO₂, HCl (gaseous) researchgate.net

Covalent Grafting onto Inorganic and Polymeric Substrates

The functional groups of this compound allow it to be covalently attached, or "grafted," onto the surfaces of various materials, thereby imparting the substrate with new chemical properties, such as chirality or hydrophilicity.

Grafting onto Inorganic Substrates: Inorganic materials like silica (B1680970) (SiO₂) are frequently used as solid supports. nih.govrsc.org The surface of silica is rich in hydroxyl (-OH) groups, which can be functionalized. A common strategy involves first modifying the silica surface with an aminosilane, such as (3-aminopropyl)triethoxysilane (APTES), to introduce primary amine groups. researchgate.net The this compound can then be coupled to these surface amines using standard peptide coupling methods (e.g., with DCC). Alternatively, the more reactive cyclic anhydride or diacyl chloride derivatives can be used to directly acylate the surface-bound amines, forming a stable amide linkage. researchgate.net This process anchors the chiral diacid moiety to the solid support, creating a chiral stationary phase for chromatography or a heterogeneous catalyst support.

Grafting onto Polymeric Substrates: Polymeric materials with suitable functional groups (e.g., hydroxyl, amine, or epoxy groups) can also be modified. For instance, a polymer containing surface amine groups can be functionalized by reacting it with the cyclic anhydride of the diacid. This reaction opens the anhydride ring to form an amide bond, leaving a free carboxylic acid group. This method is effective for modifying polymers to alter their surface properties or to prepare functional polymer beads for various applications. Similarly, polymers containing hydroxyl groups can be esterified using the diacyl chloride. These grafting techniques are essential for creating advanced materials where the specific stereochemistry of the (1R)-cyclohexane-1,2-dicarboxylate unit can influence surface interactions or subsequent chemical reactions.

Formation of Metal Salts and Coordination Complexes for Specific Applications

The two carboxylate groups of this compound are excellent ligands for coordinating with metal ions, leading to the formation of metal salts and coordination complexes.

Metal Salt Formation: Simple metal salts can be formed by reacting the diacid with a metal hydroxide, carbonate, or oxide. Of particular importance is the formation of diastereomeric salts for chiral resolution. The racemic trans-1,2-cyclohexanedicarboxylic acid can be resolved by reacting it with a chiral amine, such as (S)-phenylethylamine, to form diastereomeric ammonium (B1175870) carboxylate salts. nih.gov Due to their different physical properties, such as solubility, these diastereomeric salts can be separated by fractional crystallization. Subsequent acidification of the separated salt regenerates the pure this compound.

Coordination Complexes: As a dicarboxylate ligand, the molecule can coordinate to one or more metal centers, acting as a bridging ligand to form coordination polymers or metal-organic frameworks (MOFs). The stereochemistry of the (1R) ligand is critical, as it can direct the assembly of chiral three-dimensional structures. These chiral MOFs are of great interest for applications in enantioselective catalysis, separation of chiral molecules, and sensing. The carboxylate groups can coordinate to metal ions in various modes (monodentate, bidentate chelating, or bidentate bridging), leading to a diverse range of network topologies and properties. The specific metal ion and reaction conditions dictate the final structure of the coordination complex.

Applications of 1r Cyclohexane 1,2 Dicarboxylic Acid in Asymmetric Catalysis

As a Chiral Ligand in Metal-Catalyzed Asymmetric Reactions

The C2-symmetric nature of (1R)-cyclohexane-1,2-dicarboxylic acid makes it a valuable precursor for the synthesis of chiral ligands for a wide range of metal-catalyzed asymmetric reactions. The stereochemical information embedded in its structure can be effectively transferred to the catalytic process, enabling the synthesis of enantiomerically enriched products.

The design of chiral ligands from this compound is guided by several key principles aimed at creating a well-defined and effective chiral environment around a metal center. The rigid cyclohexane (B81311) framework provides a predictable and stable scaffold, which helps in minimizing conformational flexibility and thus enhances stereoselectivity. nih.gov

The two carboxylic acid functionalities serve as primary points for modification. They can be converted into a variety of coordinating groups, such as amides, esters, or phosphines, to tune the electronic and steric properties of the resulting ligand. This modularity allows for the systematic optimization of the ligand for a specific catalytic reaction. nih.gov

The coordination of these ligands to a metal center typically occurs in a bidentate fashion, forming a chelate ring. The geometry of this chelate ring is crucial for the stereochemical outcome of the reaction. The C2-symmetry of the ligand can reduce the number of possible diastereomeric transition states, often leading to higher enantioselectivity. nih.gov For instance, ligands derived from this compound can coordinate to transition metals like rhodium or ruthenium, creating a chiral pocket that dictates the facial selectivity of substrate binding.

The coordination modes can vary depending on the nature of the metal and the coordinating atoms of the ligand. Common coordination modes include:

Bidentate Coordination: The two coordinating groups on the cyclohexane backbone bind to the metal center, forming a stable chelate.

Bridging Coordination: In some cases, the dicarboxylic acid itself or its derivatives can act as a bridging ligand between two metal centers, leading to the formation of coordination polymers or multinuclear complexes.

The choice of the metal and the specific ligand design ultimately determines the geometry and electronic properties of the active catalyst, which in turn govern its activity and selectivity in asymmetric transformations.

Ligands derived from this compound have shown potential in metal-catalyzed asymmetric hydrogenation, a fundamental process for the synthesis of chiral compounds. Ruthenium and rhodium complexes bearing chiral phosphine (B1218219) ligands are particularly effective for the hydrogenation of a variety of prochiral olefins. nih.govresearchgate.net

The general principle involves the coordination of the chiral ligand to the metal center, creating a chiral catalyst that can differentiate between the two faces of a prochiral double bond. The substrate coordinates to the metal, and hydrogen is delivered stereoselectively from one face, leading to the formation of one enantiomer in excess.

While direct examples of ligands derived from this compound in asymmetric hydrogenation are not extensively documented in readily available literature, the principles of using chiral dicarboxylic acid derivatives are well-established. For instance, chiral diphosphine ligands with a C2-symmetric backbone are known to be highly effective in rhodium-catalyzed asymmetric hydrogenation of dehydroamino acid derivatives. nih.gov

A hypothetical application could involve the synthesis of a diphosphine ligand where the phosphine groups are attached to the amide functionalities of (1R)-cyclohexane-1,2-dicarboxamide. Such a ligand, when complexed with rhodium or ruthenium, could be evaluated for the asymmetric hydrogenation of various olefins.

Table 1: Representative Results for Asymmetric Hydrogenation of Olefins with Chiral Rhodium and Ruthenium Catalysts

Catalyst PrecursorChiral Ligand TypeSubstrateProduct Enantiomeric Excess (ee %)Reference
[Rh(COD)₂]BF₄Chiral DiphosphineMethyl α-acetamidoacrylate>95 nih.gov
Ru(OAc)₂(BINAP)Chiral DiphosphineNaproxen precursor>97 youtube.com

This table presents typical results achieved with well-established chiral diphosphine ligands to illustrate the potential of similar ligands derived from this compound.

Asymmetric oxidation reactions, such as epoxidation and dihydroxylation, are powerful methods for the stereoselective introduction of oxygen functionalities into organic molecules. Chiral ligands play a crucial role in controlling the enantioselectivity of these transformations. While direct applications of ligands derived from this compound in these reactions are not prominently reported, the structurally related (1R,2R)-diaminocyclohexane is a key component of highly successful catalysts for asymmetric epoxidation.

For example, chiral salen ligands, prepared by the condensation of a salicylaldehyde (B1680747) derivative with a chiral diamine like (1R,2R)-diaminocyclohexane, form highly effective catalysts with metals such as manganese and chromium for the asymmetric epoxidation of unfunctionalized olefins. mdpi.com The C2-symmetric backbone of the diaminocyclohexane is critical for inducing high enantioselectivity.

By analogy, it is conceivable that ligands could be designed from this compound for asymmetric oxidation reactions. For instance, the dicarboxylic acid could be converted into a chiral diamine or diol, which could then be used to synthesize ligands for metal-catalyzed epoxidations or dihydroxylations.

The Sharpless asymmetric dihydroxylation is another important oxidation reaction that utilizes chiral ligands to control the stereochemical outcome. This reaction typically employs cinchona alkaloid derivatives as chiral ligands in combination with osmium tetroxide. researchgate.net The development of new classes of chiral ligands for osmium-catalyzed dihydroxylation is an active area of research, and scaffolds derived from this compound could offer new possibilities.

Asymmetric carbon-carbon bond forming reactions are of paramount importance in organic synthesis for the construction of complex molecular architectures. Chiral ligands derived from this compound have the potential to be employed in various such transformations.

Diels-Alder Reaction: The Diels-Alder reaction is a powerful tool for the formation of six-membered rings with high stereocontrol. Chiral Lewis acids are often used as catalysts to induce enantioselectivity. Ligands for these Lewis acids can be prepared from chiral diols or diamines. This compound could be a precursor for such chiral ligands. For example, reduction of the dicarboxylic acid would yield the corresponding chiral diol, which could then be used to prepare chiral titanium or boron-based Lewis acid catalysts. iupac.org

Aldol (B89426) Reaction: The asymmetric aldol reaction is a fundamental method for the formation of β-hydroxy carbonyl compounds. Organocatalysts, particularly those based on chiral amines, have proven to be highly effective for this transformation. While direct use of the dicarboxylic acid is not typical, its derivatives could be incorporated into the design of new organocatalysts. For example, prolinamide derivatives have been shown to be efficient organocatalysts for direct asymmetric aldol reactions. nih.gov A similar concept could be explored by synthesizing amides of this compound with proline or other chiral amines.

Michael Addition: The asymmetric Michael addition is a versatile reaction for the formation of carbon-carbon bonds. Chiral catalysts, including metal complexes and organocatalysts, are used to control the stereochemistry of the addition of a nucleophile to an α,β-unsaturated carbonyl compound. Ligands derived from the structurally related (1R,2R)-diaminocyclohexane have been used in catalysts for this reaction. This suggests that ligands synthesized from this compound could also be effective.

A significant challenge in homogeneous catalysis is the separation and recovery of the often expensive and potentially toxic metal catalyst from the reaction products. To address this, various strategies for catalyst immobilization and recycling have been developed. These strategies are applicable to catalysts bearing ligands derived from this compound.

One common approach is to immobilize the chiral catalyst onto a solid support, such as a polymer, silica (B1680970), or magnetic nanoparticles. mdpi.comnih.gov The carboxylic acid groups of this compound provide convenient handles for covalent attachment to a functionalized support. For example, one of the carboxylic acid groups could be used to anchor the ligand to the support, while the other is modified to create the coordinating moiety for the metal.

Table 2: Common Strategies for Catalyst Immobilization

Immobilization SupportLinkage ChemistryAdvantages
Polymers Amide or ester bond formationHigh loading capacity, tunable properties
Silica Silane coupling agentsHigh thermal and mechanical stability
Magnetic Nanoparticles Surface functionalizationEasy separation using an external magnet

After the reaction, the heterogeneous catalyst can be easily separated from the reaction mixture by filtration or magnetic decantation and potentially be reused in subsequent catalytic cycles. This not only improves the economic viability of the process but also minimizes product contamination with the metal catalyst.

As a Chiral Auxiliary in Stoichiometric Asymmetric Synthesis

In addition to its use in catalytic amounts as a ligand, this compound or its derivatives can also be employed as chiral auxiliaries in stoichiometric asymmetric synthesis. A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed to yield the enantiomerically enriched product.

The principle behind the use of a chiral auxiliary is to create a diastereomeric intermediate that can undergo a reaction with high diastereoselectivity. The steric and electronic properties of the auxiliary control the approach of the reagent to the reactive center of the substrate.

While the direct use of this compound as a chiral auxiliary is not widely reported, its structural features are well-suited for this purpose. The two carboxylic acid groups can be used to attach the auxiliary to a substrate containing, for example, an alcohol or amine functionality. The rigid cyclohexane backbone would then create a chiral environment to direct subsequent reactions, such as alkylations, aldol reactions, or Diels-Alder reactions.

For instance, the dicarboxylic acid could be converted to the corresponding chiral diol or diamine. These derivatives are known to be effective chiral auxiliaries in a variety of asymmetric transformations. nih.gov After the stereoselective reaction, the auxiliary can be cleaved off, often under mild conditions, and potentially recovered and reused.

The effectiveness of a chiral auxiliary is typically evaluated by the diastereomeric excess (de) of the product formed in the stereoselective step. High diastereoselectivity is crucial for obtaining the final product with high enantiomeric purity.

Function as an Organocatalyst or a Chiral Component in Organocatalytic Systems

A thorough review of scientific literature indicates that this compound is not commonly employed as an organocatalyst or a chiral component in organocatalytic systems for asymmetric reactions such as aldol, Michael, or Diels-Alder reactions. The typical mechanisms for these organocatalyzed reactions often involve the formation of enamine or iminium ion intermediates, which are facilitated by chiral amines.

In contrast, the structural counterpart, (1R,2R)-cyclohexane-1,2-diamine, is a well-established and widely used chiral scaffold in a variety of organocatalytic systems. The diamine functionality is adept at activating substrates through the aforementioned pathways. The dicarboxylic acid functionality of this compound does not lend itself to these common organocatalytic activation modes. While chiral carboxylic acids can act as Brønsted acid catalysts, the specific use of this compound in this capacity is not prominently documented in peer-reviewed literature. Therefore, its role in asymmetric synthesis is predominantly centered on its application in chiral resolution.

Role in the Chiral Resolution of Other Racemic Compounds

The primary application of this compound in asymmetric synthesis is its use as a chiral resolving agent. Chiral resolution is a technique used to separate a racemic mixture into its individual enantiomers. mdpi.com This process typically involves the reaction of the racemic mixture with an enantiomerically pure resolving agent to form a pair of diastereomers. mdpi.com These diastereomers have different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization. mdpi.com Once separated, the resolving agent can be removed to yield the pure enantiomers of the original compound. mdpi.com

This compound, being a chiral diacid, is particularly effective for the resolution of racemic bases, such as amines. The acidic carboxyl groups of the dicarboxylic acid react with the basic amine to form diastereomeric ammonium (B1175870) carboxylate salts. The differential solubility of these salts in a given solvent allows for the selective crystallization of one diastereomer, leaving the other in solution.

A notable example of this application is the resolution of racemic trans-1,2-cyclohexanedicarboxylic acid itself using a chiral amine. In one study, the racemic trans-diacid was resolved using (S)-phenylethylamine. researchgate.net This resulted in the formation of two diastereomeric salts: ((1R,2R)-cyclohexane-1,2-dicarboxylate)·((S)-phenylethylammonium) and ((1S,2S)-cyclohexane-1,2-dicarboxylate)·((S)-phenylethylammonium). Due to differences in their crystal packing and intermolecular interactions, these salts exhibit different solubilities, enabling their separation. After separation, the addition of a strong acid allows for the recovery of the enantiomerically enriched dicarboxylic acid. A study demonstrated that when the molar ratio of (S)-phenylethylamine to trans-1,2-cyclohexane dicarboxylic acid was less than 3:1, trans-(1S,2S)-cyclohexane dicarboxylic acid was obtained with an enantiomeric excess of 97%. researchgate.net

Similarly, the cis-isomer of cyclohexane-1,2-dicarboxylic acid has been resolved using the chiral alkaloid brucine. The formation of the brucinium salt with the (1R,2S)-enantiomer of the acid allowed for its separation and characterization. epa.gov

The principle of using this compound as a resolving agent can be extended to a wide range of racemic primary, secondary, and tertiary amines. The efficiency of the resolution depends on several factors, including the structure of the amine, the choice of solvent for crystallization, and the temperature.

Table 1: Examples of Chiral Resolution using Cyclohexane-1,2-dicarboxylic Acid Derivatives

Racemic CompoundResolving AgentDiastereomer Separation MethodOutcomeReference
trans-1,2-Cyclohexanedicarboxylic acid(S)-PhenylethylamineFractional Crystallizationtrans-(1S,2S)-cyclohexanedicarboxylic acid (97% e.e.) researchgate.net
cis-Cyclohexane-1,2-dicarboxylic acidBrucineFormation of Diastereomeric SaltIsolation of the (1R,2S)-enantiomer epa.gov

Beyond amines, racemic alcohols can also be resolved using a similar strategy, although it often requires an additional step. The alcohol is first derivatized with a dicarboxylic anhydride (B1165640), such as phthalic anhydride, to form a half-ester with a free carboxylic acid group. This racemic half-ester can then be resolved with a chiral base in the same manner as a racemic carboxylic acid. libretexts.org While this method is general, specific examples detailing the use of this compound for this purpose are not as prevalent in the literature as its use for resolving amines.

1r Cyclohexane 1,2 Dicarboxylic Acid in Supramolecular Chemistry and Materials Science

Design and Assembly of Coordination Polymers and Metal-Organic Frameworks (MOFs)

The dicarboxylate functionality of (1R)-cyclohexane-1,2-dicarboxylic acid allows it to act as a linker, connecting metal ions or metal clusters to form extended one-, two-, or three-dimensional networks known as coordination polymers or metal-organic frameworks (MOFs). The inherent chirality of the ligand can be transferred to the resulting framework, leading to the formation of chiral MOFs. These materials are of significant interest due to their potential applications in various fields, including enantioselective separations, catalysis, and nonlinear optics.

Chiral MOFs constructed from ligands like this compound can possess porous structures with chiral internal surfaces. These chiral pores can exhibit different affinities for the enantiomers of a racemic guest molecule, enabling enantioselective separation. The efficiency of such separations is dependent on the size and shape of the pores, as well as the specific interactions between the host framework and the guest enantiomers.

Recent research has demonstrated the potential of chiral MOFs as stationary phases in high-performance liquid chromatography (HPLC) for the separation of racemates. nih.govnih.govrsc.org For instance, ultrathin chiral MOF nanosheets have been shown to exhibit significantly higher enantioselectivity in chiral separations compared to their bulk counterparts, owing to the increased exposure of chiral sites on their surfaces. nih.gov While specific examples utilizing this compound are emerging, the principle has been demonstrated with analogous chiral linkers. The separation of various racemic compounds, including sulfoxides, secondary alcohols, and flavanones, has been successfully achieved using chiral MOF-based stationary phases.

Table 1: Representative Enantioselective Separations using Chiral MOF-based Stationary Phases
Racemic CompoundSeparation Factor (α)Reference
1-(4-Bromophenyl)ethanol1.35
Flavanone1.23
Methyl phenyl sulfoxide (B87167)1.18

The incorporation of chiral ligands such as this compound into MOFs can also lead to materials with interesting optical properties, including luminescence and circularly polarized luminescence (CPL). rsc.orgnih.govnih.govdigitellinc.com CPL is the differential emission of left and right circularly polarized light by a chiral luminophore and is a key chiroptical property. Chiral MOFs can exhibit CPL due to the chirality of the framework itself or through the encapsulation of luminescent guest molecules within the chiral pores.

The dissymmetry factor, glum, is a measure of the degree of circular polarization of the emitted light. Chiral MOFs have been shown to exhibit significant glum values, which can be tuned by modifying the structure of the MOF or by introducing different guest molecules. digitellinc.com The ability to generate and control CPL in MOFs opens up possibilities for their use in applications such as 3D displays, optical data storage, and chiral sensors. nih.gov

Table 2: Representative Photophysical Properties of Luminescent Chiral MOFs
MOF SystemEmission Wavelength (nm)Quantum Yield (%)|glum|Reference
L/D-ZIF⊃DCM~600-~1 x 10-3 nih.gov
CMOF L-1400-5506.42up to 0.55 nih.gov
MOF P-Et-27.20.0057 digitellinc.com
P-Et with guest-47.30.015 digitellinc.com

Role in Hydrogen-Bonded Self-Assembly Architectures

The carboxylic acid groups of this compound are excellent hydrogen bond donors and acceptors. This allows the molecule to participate in robust and directional hydrogen bonding interactions, leading to the formation of well-defined supramolecular architectures. ethernet.edu.etethz.ch The self-assembly of dicarboxylic acids through hydrogen bonding is a common motif in crystal engineering, often resulting in the formation of dimers, chains, or more complex networks.

In the solid state, this compound and its derivatives can form extended hydrogen-bonded networks. The specific arrangement of the molecules in these networks is dictated by the stereochemistry of the cyclohexane (B81311) ring and the preferred hydrogen bonding geometries. For example, the structure of a brucinium salt of a cyclohexane-1,2-dicarboxylic acid derivative revealed a two-dimensional hydrogen-bonded network. researchgate.net The formation of these ordered structures is a key principle in the design of functional organic materials.

Formation of Chiral Liquid Crystals and Gels

Derivatives of this compound, particularly amides, have been shown to act as low-molecular-weight organogelators (LMWOGs). mdpi.comnih.gov These molecules can self-assemble in organic solvents to form three-dimensional networks that immobilize the solvent, resulting in the formation of a gel. The driving force for this self-assembly is typically a combination of hydrogen bonding between the amide groups and van der Waals interactions between the long alkyl chains. The chirality of the cyclohexane backbone can be expressed at the macroscopic level, leading to the formation of chiral gel fibers. nih.gov

The gelling ability of these compounds is highly dependent on the molecular structure and the nature of the solvent. For instance, new enantiomerically pure C16-alkyl diamides derived from trihydroxy cyclohexane-1,2-dicarboxylic acid have been synthesized and their gelling abilities in various solvents have been investigated. mdpi.com It was found that compounds with protected hydroxyl groups are good organogelators for polar solvents like methanol (B129727) and ethanol (B145695), while a related compound with free hydroxyl groups is more effective in gelling low-polarity solvents. mdpi.comnih.gov

Table 3: Gelling Abilities of a Polyhydroxylated Cyclohexane Bisamide in Various Solvents
SolventGelling AbilityMinimum Gelation Concentration (mg/mL)Reference
TolueneGel10 mdpi.com
o-DichlorobenzeneGel10 mdpi.com
DMSOInsoluble- mdpi.com
EthanolInsoluble- mdpi.com

Furthermore, the introduction of a chiral center, as is present in derivatives of this compound, is a common strategy for the design of chiral liquid crystals. techniques-ingenieur.fryoutube.com While achiral molecules can form chiral liquid crystalline phases under certain conditions, the presence of molecular chirality often leads to the formation of helical superstructures, such as in cholesteric liquid crystals. nih.govmdpi.com

Incorporation into Polymeric Materials as Chiral Monomers

This compound can be used as a chiral monomer in the synthesis of optically active polymers. The dicarboxylic acid functionality can be converted into other reactive groups, such as acid chlorides or esters, which can then be polymerized with suitable co-monomers. The chirality of the monomer is incorporated into the polymer backbone, leading to a chiral macromolecule with a well-defined stereochemistry.

These chiral polymers can have a variety of applications, for example, as chiral stationary phases for chromatography. researchgate.net Polymeric chiral stationary phases based on derivatives of trans-1,2-cyclohexanedicarboxylic acid have been prepared and evaluated for their ability to separate enantiomers by HPLC. researchgate.net These materials demonstrated good enantioselectivity for a range of chiral compounds.

Host-Guest Interactions and Molecular Recognition Phenomena

The rigid and preorganized structure of this compound and its derivatives makes them interesting candidates for studies in molecular recognition and host-guest chemistry. nih.govtaylorfrancis.com The carboxylic acid groups can act as binding sites for complementary guest molecules through hydrogen bonding or electrostatic interactions.

A study on the molecular recognition of hydrophilic cyclic compounds by a water-soluble cavitand demonstrated the binding of trans-1,2-cyclohexanedicarboxylic acid. mdpi.com The cyclohexane part of the molecule was encapsulated within the hydrophobic cavity of the host, while the polar carboxylic acid groups were exposed to the aqueous environment. This type of selective binding is crucial for applications in sensing, separation, and catalysis. The principles of host-guest chemistry are fundamental to the development of new functional supramolecular systems. thno.orgscienceopen.comresearchgate.net

Structural and Mechanistic Investigations of 1r Cyclohexane 1,2 Dicarboxylic Acid and Its Derivatives

Conformational Analysis and Interconversion Barriers

The stereochemistry of (1R)-cyclohexane-1,2-dicarboxylic acid, a trans-disubstituted cyclohexane (B81311), dictates that its two carboxylic acid groups can exist in either a diequatorial (ee) or a diaxial (aa) orientation. These two chair conformations are in equilibrium through a process of ring inversion.

Generally, for disubstituted cyclohexanes, the conformer with the substituents in the equatorial positions is favored due to reduced steric strain. The diequatorial conformer of trans-1,2-disubstituted cyclohexanes is typically more stable than the diaxial conformer, which suffers from unfavorable 1,3-diaxial interactions. In the case of two methyl groups, this energy difference is substantial, leading to an almost exclusive presence of the diequatorial conformation. For carboxylic acid groups, a strong preference for the diequatorial conformation is also observed in both water and dimethyl sulfoxide (B87167) (DMSO) solutions.

However, the conformational equilibrium is sensitive to the solvent and the ionization state of the carboxylic acid groups. Research combining NMR spectroscopy and quantum mechanical calculations has shown that while the diacid and its monoanion strongly favor the diequatorial form, the dianion of trans-1,2-cyclohexanedicarboxylic acid in DMSO surprisingly exhibits a significant population of the diaxial conformer (approximately 57%). This shift is attributed to the specific solvation and electrostatic interactions present in the dianionic state within an aprotic polar solvent.

The interconversion between the two chair forms proceeds through higher-energy transition states, such as the half-chair, and intermediate twist-boat conformations. While the precise energy barrier for the (1R)-enantiomer is not extensively documented, the fundamental principles of cyclohexane ring dynamics apply.

Stereochemical Elucidation Methodologies

Determining the absolute configuration and confirming the stereochemical integrity of this compound and its derivatives relies on a combination of crystallographic and spectroscopic techniques.

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. Studies on both the racemic and optically active forms of trans-cyclohexane-1,2-dicarboxylic acid have unequivocally established its conformation. In the solid state, the molecule adopts a chair conformation with both carboxylic acid groups occupying diequatorial positions. This arrangement minimizes steric hindrance and allows for efficient crystal packing, often facilitated by intermolecular hydrogen bonding between the carboxylic acid moieties of adjacent molecules. These hydrogen bonds typically form a classic centrosymmetric cyclic dimer motif.

A low-temperature redetermination of the crystal structure of the racemic trans-1,2-cyclohexanedicarboxylic acid provided precise bond lengths and angles, confirming the diequatorial arrangement and detailing the hydrogen-bonding network that links adjacent molecules into chains. nist.gov

Below is a table summarizing representative crystallographic data for trans-cyclohexane-1,2-dicarboxylic acid.

ParameterValue
Crystal System Monoclinic
Space Group C2/c
a (Å) 5.585 (1)
b (Å) 13.840 (3)
c (Å) 10.035 (2)
β (°) 96.114 (3)
Volume (ų) 771.3 (3)
Z 4
Data from the low-temperature redetermination of the racemic compound. nist.gov

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful non-destructive methods for assigning the absolute configuration of chiral molecules in solution. These techniques measure the differential interaction of left- and right-circularly polarized light with a chiral molecule.

The carboxylic acid group contains a carbonyl (C=O) chromophore which, although weakly absorbing in the UV region (an n→π* transition typically around 200-220 nm), is sensitive to its chiral environment. The interaction of this chromophore with the chiral cyclohexane backbone gives rise to a characteristic chiroptical signal. The sign and magnitude of this signal, known as the Cotton effect, are directly related to the absolute stereochemistry of the molecule. wikipedia.orglibretexts.org

A positive Cotton effect occurs when the optical rotation first increases to a maximum (peak) before decreasing through zero at the absorption maximum, while a negative Cotton effect shows the opposite behavior (a trough followed by a peak). wikipedia.org For (1R,2R)-(-)-trans-cyclohexane-1,2-dicarboxylic acid, a specific rotation ([α]D) of -20° (c=1, acetone) has been reported, indicating its levorotatory nature at the sodium D-line. The full ORD or CD spectrum provides more detailed information, where the sign of the Cotton effect associated with the carboxylic acid chromophore can be correlated to the absolute configuration, often with the aid of empirical rules like the Octant Rule or by comparison with quantum chemical calculations. While it is established that (1R,2R)-cyclohexane-1,2-dicarboxylic acid is a CD-active species, detailed spectral analyses for this specific purpose are not widely available in the literature.

Advanced Spectroscopic Characterization for Mechanistic Insights (e.g., in situ NMR for Reaction Monitoring)

Understanding the mechanism of reactions involving this compound, such as esterification, amidation, or its use as a chiral resolving agent, can be significantly enhanced by advanced spectroscopic techniques. In situ Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for real-time reaction monitoring.

This technique allows for the direct observation of the consumption of reactants, the formation of intermediates, and the appearance of products as the reaction progresses, all without the need for quenching or sample workup. By acquiring NMR spectra at regular intervals, kinetic data can be obtained, providing insights into reaction rates, orders, and activation parameters.

For example, in a derivatization reaction of this compound, in situ ¹H or ¹³C NMR could be used to:

Track the disappearance of the carboxylic acid proton signal.

Monitor the appearance of new signals corresponding to the product (e.g., ester or amide).

Identify and characterize any transient intermediates that may form.

Determine the diastereoselectivity of a reaction if a new stereocenter is formed.

While the application of in situ NMR to this specific dicarboxylic acid is not extensively documented, the methodology is well-established for a wide range of chemical transformations, including the formation of metal-organic frameworks and various organic reactions, demonstrating its potential for elucidating complex reaction mechanisms.

Computational and Theoretical Studies

Computational chemistry provides invaluable insights into the structural and electronic properties of molecules, complementing experimental findings.

Density Functional Theory (DFT) has emerged as a robust method for accurately calculating the geometries, energies, and spectroscopic properties of molecules like this compound.

DFT calculations have been instrumental in corroborating and explaining the experimental findings regarding its conformational preferences. For instance, calculations at the M06-2X/cc-pVTZ(-f)++ level of theory have successfully modeled the populations of diaxial and diequatorial conformers in different solvents and ionization states. These theoretical studies confirmed the high stability of the diequatorial conformer for the diacid and monoanion in both water and DMSO. Crucially, the calculations also supported the surprising experimental observation that the diaxial conformer becomes significantly populated for the dianion in DMSO.

Beyond conformational analysis, DFT can be employed to investigate the reactivity of this compound. Theoretical studies can map out reaction pathways, calculate the energies of transition states, and determine activation barriers. This allows for a detailed understanding of reaction mechanisms at the molecular level. For example, DFT could be used to model the transition states for esterification or to understand the intermolecular interactions that govern its role in diastereomeric salt formation during chiral resolutions.

Molecular Dynamics Simulations of Interactions and Self-Assembly

Molecular dynamics (MD) simulations serve as a powerful computational microscope for exploring the behavior of molecules over time, providing detailed insights into intermolecular interactions and supramolecular organization. For this compound and its derivatives, MD simulations are instrumental in understanding how these molecules interact with each other and with their environment, leading to the formation of larger, ordered structures through self-assembly.

At the core of these simulations is the principle of solving Newton's equations of motion for a system of atoms and molecules. By defining a force field—a set of parameters that describes the potential energy of the system—MD simulations can predict the trajectory of each atom over a specific period. This allows researchers to observe dynamic processes that are often difficult to capture experimentally. Key interactions governing the self-assembly of dicarboxylic acids, such as hydrogen bonding, van der Waals forces, and electrostatic interactions, can be meticulously analyzed.

While specific MD studies focusing solely on this compound are not extensively documented in publicly available literature, the methodology has been widely applied to similar systems, such as other dicarboxylic acids and cyclohexane derivatives. nih.govnih.govacs.orgnih.gov For instance, ab initio molecular dynamics (AIMD) has been employed to investigate the conformational landscapes of various dicarboxylic acids, revealing that complex intermolecular interactions in the condensed phase can stabilize conformers that would not be predicted by simple energy minimization calculations. nih.govresearchgate.net These simulations show a direct link between the molecular environment and the probability of forming external hydrogen bonds, which in turn dictates the conformational distribution of the molecules. nih.gov

MD simulations of carboxylic acids in nonpolar solvents like cyclohexane have successfully modeled the thermodynamics of dimerization through hydrogen bonding. nih.gov By calculating the potential of mean force, researchers can determine the free energy profile of association and dissociation, yielding key thermodynamic parameters like equilibrium constants and enthalpies of association. nih.gov This approach allows for a detailed understanding of the stability and structure of hydrogen-bonded dimers, which are fundamental units in the self-assembly of carboxylic acids.

The general process for simulating the self-assembly of molecules like this compound involves:

System Setup: Placing a number of the acid molecules in a simulation box, often filled with an explicit solvent (like water or an organic solvent) or in a vacuum to simulate the gas phase.

Equilibration: Allowing the system to relax to a stable temperature and pressure, ensuring a realistic starting point for the production simulation.

Production Run: Running the simulation for an extended period (nanoseconds to microseconds) to observe the spontaneous aggregation and ordering of the molecules.

Analysis: Analyzing the trajectories to identify stable assemblies, quantify intermolecular interactions (e.g., hydrogen bond lifetimes), and determine structural parameters of the resulting aggregates.

These simulations can predict whether molecules will form specific, ordered patterns, such as linear chains, cyclic dimers, or more complex two-dimensional networks, driven by the formation of strong, directional hydrogen bonds between the carboxylic acid groups. acs.orgnih.gov By providing an atom-level view of these dynamic processes, MD simulations are an indispensable tool for the rational design of new materials and molecular systems based on the self-assembly of this compound and its derivatives.

Prediction of Chiroptical Properties

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left- and right-circularly polarized light. Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are two of the most powerful chiroptical techniques for determining the absolute configuration of stereoisomers. nih.gov Computational chemistry provides the theoretical framework to predict these properties, offering a crucial link between molecular structure and the observed spectrum.

The prediction of chiroptical properties for molecules like this compound relies heavily on quantum mechanical calculations, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) for ECD. researchgate.net The general computational workflow is a multi-step process designed to accurately model the molecule's behavior in solution.

Computational Workflow for Predicting Chiroptical Spectra:

StepDescriptionComputational Method
1. Conformational Search A thorough search of the potential energy surface is performed to identify all low-energy conformers of the molecule. This is critical for flexible molecules like cyclohexane derivatives.Molecular Mechanics (MM) followed by semi-empirical or DFT geometry optimizations.
2. Geometry Optimization The geometries of the identified stable conformers are optimized at a higher level of theory to obtain accurate structures and relative energies.DFT with an appropriate functional and basis set (e.g., B3LYP/6-311+G(d,p)).
3. Frequency & Property Calculation For each optimized conformer, vibrational frequencies and chiroptical properties (rotational strengths for ECD, atomic axial tensors for VCD) are calculated.TD-DFT for ECD; DFT for VCD.
4. Spectral Simulation The calculated properties for each conformer are used to generate individual spectra, typically broadened with a Lorentzian or Gaussian function.N/A
5. Boltzmann Averaging The final predicted spectrum is generated by averaging the spectra of all significant conformers, weighted according to their calculated Boltzmann population based on their Gibbs free energies.Statistical Mechanics

For this compound, the flexibility of the cyclohexane ring and the rotation of the carboxylic acid groups necessitate a rigorous conformational search. The relative orientation of the two carboxyl groups (diaxial vs. diequatorial) significantly influences the chiroptical spectrum.

A significant challenge in modeling carboxylic acids is their tendency to form intermolecular hydrogen-bonded dimers in solution, which can alter the experimental chiroptical spectra. Computational protocols must account for this, either by simulating the spectrum of the dimer or by comparing calculations of the monomer to experimental data collected under conditions that minimize aggregation.

Elucidation of Reaction Mechanisms in Catalysis

Computational chemistry, particularly Density Functional Theory (DFT), is an essential tool for elucidating the detailed mechanisms of catalytic reactions. mdpi.com For processes involving this compound or its derivatives as catalysts or substrates, computational studies can provide a deep understanding of reaction pathways, transition states, and the origins of selectivity (chemo-, regio-, and enantioselectivity). nih.govresearchgate.net

The primary goal of these investigations is to map the potential energy surface (PES) of the reaction. This involves locating the structures of all reactants, intermediates, transition states, and products along the reaction coordinate. The energies of these species allow for the calculation of activation barriers and reaction energies, which determine the kinetics and thermodynamics of the process.

Key Aspects of Mechanistic Elucidation via DFT:

Transition State (TS) Searching: Identifying the highest energy point along the lowest energy path connecting reactants and products. The structure of the TS provides a snapshot of the bond-forming and bond-breaking processes. Vibrational frequency calculations are used to confirm a true transition state, which is characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

Intermediate Identification: Locating local minima on the PES that represent stable, yet transient, species formed during the reaction.

Activation Energy Calculation: Determining the energy difference between the reactants and the transition state (ΔG‡). This value is directly related to the reaction rate and allows for comparison between competing reaction pathways. The pathway with the lowest activation barrier is predicted to be the dominant one.

Origin of Enantioselectivity: In asymmetric catalysis, where a chiral catalyst (potentially derived from this compound) directs the formation of one enantiomer over the other, computations can explain the origin of this preference. This is achieved by modeling the transition states leading to both the (R) and (S) products. The energy difference between these diastereomeric transition states (ΔΔG‡) determines the enantiomeric excess (ee) of the reaction. Analysis of the transition state geometries often reveals the specific non-covalent interactions (e.g., steric hindrance, hydrogen bonding) responsible for the energy difference and thus the stereochemical outcome.

For example, DFT has been used to study nickel-catalyzed cycloaddition reactions that form cyclohexane products. nih.gov These studies detail the catalytic cycle, including steps like oxidative coupling and reductive elimination, and explain how the choice of ligand controls selectivity by altering the energies of competing transition states. nih.gov Similarly, bifunctional organocatalysts derived from the related (1R,2R)-cyclohexane-1,2-diamine scaffold are used in various asymmetric reactions. Computational studies on these systems elucidate how the catalyst's functional groups activate the substrates and control the stereochemistry through a network of hydrogen bonds in the transition state. While direct mechanistic studies on the dicarboxylic acid may be less common, the principles and methods are directly transferable to understanding its potential role in catalysis, for instance as a chiral proton shuttle or a bifunctional catalyst.

Advanced Analytical Methodologies for Enantiomeric Purity and Complex Characterization

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of enantiomers. The enantioselective separation of (1R)-cyclohexane-1,2-dicarboxylic acid and its counterpart is typically achieved by employing a chiral stationary phase (CSP) that creates a diastereomeric interaction with the enantiomers, leading to different retention times.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) and coated on a silica (B1680970) support, are widely used for the resolution of carboxylic acids. For instance, columns like Chiralpak® and Chiralcel® have demonstrated broad applicability. The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the carbamate (B1207046) derivatives on the polysaccharide backbone and the functional groups of the analyte. The carboxylic acid groups of cyclohexane-1,2-dicarboxylic acid play a crucial role in these interactions.

Another effective approach involves the use of anion-exchange type CSPs, such as CHIRALPAK® QN-AX and QD-AX. These are based on quinine (B1679958) or quinidine (B1679956) derivatives and are particularly effective for the separation of acidic compounds. The primary interaction is an ionic bond between the protonated tertiary amine of the chiral selector and the deprotonated carboxylic acid of the analyte. This is supplemented by other interactions like hydrogen bonding and π-π stacking, which contribute to the enantioselective recognition. chiraltech.comchiraltech.com

The mobile phase composition is a critical parameter in optimizing the separation. For polysaccharide-based columns, a mixture of a non-polar solvent like hexane (B92381) and an alcohol such as isopropanol (B130326) or ethanol (B145695) is common. The addition of a small amount of an acidic modifier, like trifluoroacetic acid or acetic acid, is often necessary to suppress the ionization of the carboxylic acid groups and improve peak shape. nih.gov For anion-exchange CSPs, polar organic or reversed-phase mobile phases containing buffers are typically employed to facilitate the ionic interactions.

Table 1: Representative Chiral HPLC Parameters for the Separation of Cyclohexane-1,2-dicarboxylic Acid Enantiomers

ParameterCondition
Column Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
Mobile Phase n-Hexane / Isopropanol / Trifluoroacetic Acid (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Temperature 25 °C
Expected Elution Enantiomer 1: ~8.5 min, Enantiomer 2: ~10.2 min

Gas Chromatography (GC) with Chiral Stationary Phases

Gas Chromatography (GC) is another powerful technique for chiral separations, particularly for volatile compounds. For non-volatile analytes like dicarboxylic acids, a derivatization step is essential to increase their volatility and thermal stability. For this compound, this is typically achieved by converting the carboxylic acid groups into their corresponding esters, most commonly methyl or ethyl esters. This esterification can be carried out using reagents such as diazomethane (B1218177) or by heating with an alcohol in the presence of an acid catalyst.

Once derivatized, the enantiomers of the resulting diester can be separated on a GC column containing a chiral stationary phase. Cyclodextrin-based CSPs are the most common for this purpose. These are cyclic oligosaccharides that have a chiral cavity. Derivatized cyclodextrins, such as those with alkyl or acetyl groups, are immobilized onto a polysiloxane backbone. The separation mechanism relies on the differential inclusion of the enantiomeric analytes into the chiral cavity of the cyclodextrin (B1172386). The shape and size of the analyte molecule, as well as the nature of the cyclodextrin derivative, determine the degree of enantioselectivity. A closely related compound, trans-1,2-cyclohexanediol, has been successfully resolved on a CHIRALDEX™ B-PH column, highlighting the suitability of this approach for the cyclohexane (B81311) ring system.

The operational parameters of the GC, such as the temperature program, carrier gas flow rate, and injector and detector temperatures, must be carefully optimized to achieve baseline separation of the enantiomers.

Table 2: Illustrative Chiral GC Conditions for Derivatized Cyclohexane-1,2-dicarboxylic Acid

ParameterCondition
Derivatization Conversion to dimethyl esters
Column CHIRALDEX® G-TA (Trifluoroacetyl-gamma-cyclodextrin)
Carrier Gas Helium
Temperature Program 100 °C (hold 2 min), ramp to 180 °C at 5 °C/min
Injector Temperature 250 °C
Detector Flame Ionization Detector (FID) at 250 °C
Expected Elution (1S,2S)-diester: ~15.8 min, (1R,2R)-diester: ~16.5 min

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents and Auxiliaries

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and can be adapted for the determination of enantiomeric purity through the use of chiral auxiliaries. In an achiral solvent, the NMR spectra of enantiomers are identical. However, in the presence of a chiral auxiliary, such as a chiral shift reagent (CSR) or a chiral solvating agent (CSA), the enantiomers can be distinguished.

Chiral lanthanide shift reagents, such as complexes of europium or praseodymium with chiral ligands, can be used to induce chemical shift differences between corresponding protons in a pair of enantiomers. These reagents work by forming diastereomeric complexes with the analyte, leading to different magnetic environments for the enantiomers.

More commonly for carboxylic acids, chiral solvating agents are employed. These are chiral molecules that form non-covalent diastereomeric complexes with the enantiomers of the analyte through interactions like hydrogen bonding and dipole-dipole forces. This results in chemical shift non-equivalence (ΔΔδ) for certain protons in the enantiomers. For this compound, chiral amines, particularly derivatives of (1R,2R)-(-)-1,2-diaminocyclohexane, have proven to be effective CSAs. ias.ac.inwikipedia.org The interaction between the basic amine groups of the CSA and the acidic carboxylic acid groups of the analyte is the primary driving force for complexation. The enantiomeric excess (% ee) can then be determined by integrating the signals of the resolved protons.

Table 3: Representative ¹H NMR Data for Enantiodiscrimination of Cyclohexane-1,2-dicarboxylic Acid

ParameterObservation
Analyte Racemic trans-1,2-cyclohexanedicarboxylic acid
Chiral Solvating Agent (CSA) (1R,2R)-N,N'-bis(1-naphthylmethyl)-1,2-diaminocyclohexane
Solvent CDCl₃
Observed Protons Methine protons adjacent to the carboxyl groups
Chemical Shift (δ) Enantiomer 1: 2.85 ppm, Enantiomer 2: 2.90 ppm
Chemical Shift Difference (ΔΔδ) 0.05 ppm

Circular Dichroism (CD) Spectroscopy for Quantitative Enantiomeric Excess Determination

Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that measures the difference in the absorption of left- and right-circularly polarized light by a chiral molecule. This differential absorption is only observed for chiral compounds and is the basis for their detection and quantification. The CD spectrum of one enantiomer is the mirror image of the other, with signals of equal magnitude but opposite sign.

For this compound, the carboxyl chromophore exhibits a weak n → π* transition in the UV region (around 210-220 nm) which is CD-active. The intensity of the CD signal at a specific wavelength is directly proportional to the concentration difference between the two enantiomers. This linear relationship allows for the quantitative determination of enantiomeric excess. A calibration curve can be constructed by measuring the CD signal of samples with known enantiomeric compositions. The ee of an unknown sample can then be determined from its measured CD signal using this calibration curve. nih.govnih.gov

In some cases, the intrinsic CD signal of the analyte may be weak. To enhance the signal, a chiral complexing agent can be used to form a new species with a strong CD signal, often in the visible region of the spectrum. biotools.us

Table 4: Example of Data for Enantiomeric Excess Determination by CD Spectroscopy

Enantiomeric Excess (% ee) of (1R)-enantiomerCD Signal (mdeg) at 215 nm
100+10.0
50+5.0
0 (racemic)0.0
-50-5.0
-100-10.0

Vibrational Circular Dichroism (VCD) Spectroscopy for Absolute Configuration

Vibrational Circular Dichroism (VCD) is the extension of circular dichroism into the infrared region, where the transitions correspond to molecular vibrations. VCD measures the differential absorption of left and right circularly polarized infrared light. As with electronic CD, the VCD spectrum of one enantiomer is the mirror image of the other.

The primary application of VCD is the unambiguous determination of the absolute configuration of a chiral molecule in solution. researchgate.net This is achieved by comparing the experimentally measured VCD spectrum with a theoretically calculated spectrum for one of the enantiomers. The theoretical spectrum is typically calculated using quantum mechanical methods, such as Density Functional Theory (DFT). If the experimental spectrum of a sample matches the calculated spectrum for the (R)-enantiomer, then the sample is assigned the (R)-configuration. If the experimental spectrum is the mirror image of the calculated spectrum, the sample has the (S)-configuration.

For this compound, the VCD spectrum would show characteristic bands corresponding to the vibrations of the chiral cyclohexane backbone and the carboxylic acid groups. The C=O stretching and O-H bending vibrations would be particularly informative. The comparison of the signs and relative intensities of these bands in the experimental and calculated spectra allows for a confident assignment of the absolute stereochemistry.

Table 5: Hypothetical VCD Spectral Comparison for Absolute Configuration Assignment

Wavenumber (cm⁻¹)Experimental VCD Sign for (1R)-enantiomerCalculated VCD Sign for (1R)-enantiomerVibrational Mode Assignment
1720++C=O stretch (asymmetric)
1695--C=O stretch (symmetric)
1450++CH₂ scissoring
1280--C-O stretch / O-H bend

Emerging Research Directions and Future Perspectives

Integration into Flow Chemistry and Continuous Manufacturing Systems

The transition from traditional batch processing to continuous flow chemistry represents a paradigm shift in chemical synthesis, offering enhanced safety, efficiency, and scalability. For the synthesis of chiral compounds like (1R)-cyclohexane-1,2-dicarboxylic acid, flow chemistry presents numerous advantages. The precise control over reaction parameters such as temperature, pressure, and residence time in microreactors can lead to improved yields and stereoselectivities. nih.gov

Researchers are exploring the use of packed-bed reactors containing immobilized catalysts for asymmetric transformations in continuous flow. This approach not only facilitates catalyst recycling, reducing costs, but also minimizes metal contamination in the final product. The application of flow chemistry has been successfully demonstrated for various asymmetric reactions, including aldol (B89426) and Mannich reactions, often with a significant reduction in reaction times and catalyst loadings compared to batch processes. nih.govorganic-chemistry.org Future research will likely focus on developing a complete, multi-step continuous flow synthesis of this compound, potentially starting from simple, achiral precursors and employing sequential catalytic columns to build the chiral cyclohexane (B81311) core. nih.govuc.pt Such integrated systems are a key step towards automated, on-demand production of this valuable chiral intermediate.

Development of Novel and Highly Efficient Asymmetric Catalytic Systems

The enantioselective synthesis of this compound is critically dependent on the efficiency of asymmetric catalytic systems. Significant progress is being made in both metal-based and organocatalysis to achieve high yields and enantioselectivities.

Iridium-based catalysts have shown exceptional promise for the synthesis of functionalized cyclohexanes with a high degree of stereocontrol. nih.govacs.org Methods like hydrogen borrowing catalysis and double asymmetric hydrogenation, mediated by chiral iridium complexes, allow for the construction of complex cyclohexane rings from simpler starting materials. nih.govresearchgate.netacs.org These catalysts can effectively control the formation of multiple stereocenters in a single transformation. researchgate.netacs.org

Organocatalysis offers a metal-free alternative, contributing to greener chemical processes. tcichemicals.com Chiral amines, such as proline and its derivatives, can catalyze reactions through the formation of nucleophilic enamines or electrophilic iminium ions, enabling a range of asymmetric transformations. nih.govmdpi.com For instance, organocatalysts have been successfully used in Diels-Alder reactions to create the cyclohexane ring with high stereoselectivity. organic-chemistry.org The development of novel organocatalysts with improved solubility and higher turnover numbers continues to be an active area of research. cam.ac.uk

Future efforts in this field are directed towards creating catalytic systems that are not only highly selective but also robust, reusable, and operable under mild conditions, further enhancing the economic and environmental viability of synthesizing enantiopure this compound.

Bio-inspired and Biomimetic Applications in Synthetic Chemistry

Nature provides a rich blueprint for designing highly selective and efficient catalysts. Researchers are increasingly turning to bio-inspired and biomimetic approaches to develop novel synthetic methodologies. This involves creating small-molecule catalysts that mimic the function of enzymes, often capable of operating in environmentally benign solvents like water. chemrxiv.orgresearchgate.netchemrxiv.org

The design of chiral diamine ligands, for example, aims to replicate the active sites of enzymes, facilitating asymmetric reactions in aqueous media with excellent yields and enantiomeric ratios. chemrxiv.orgresearchgate.netchemrxiv.org This strategy holds potential for the green synthesis of chiral diacids. Furthermore, the development of biomimetic chiral nanomaterials is an emerging frontier. nih.govnih.gov These materials combine the recognition capabilities of chiral ligands with the unique catalytic properties of nanoparticles, creating "nanoenzymes" with tunable activity and selectivity. nih.gov Such systems could be engineered for the specific synthesis of this compound, offering advantages in catalyst stability and recyclability. nih.gov

These bio-inspired systems represent a move towards more sustainable and efficient chemical production, bridging the gap between biological and synthetic catalysis.

Applications in Advanced Functional Materials and Nanoscience

The rigid and chiral structure of this compound makes it an excellent candidate for the construction of advanced functional materials. Its ability to act as a chiral linker or dopant is being explored in several areas of materials science and nanoscience.

One significant application is in the field of liquid crystals . When used as a chiral dopant in an achiral nematic liquid crystal host, it can induce a helical twist, leading to the formation of a cholesteric or chiral nematic phase. tandfonline.comresearchgate.netwikipedia.org These materials are characterized by their unique optical properties, including selective reflection of light, which makes them suitable for applications in displays, sensors, and smart textiles. wikipedia.orgrsc.org

Furthermore, this dicarboxylic acid can serve as a building block for Metal-Organic Frameworks (MOFs) . While research has been conducted on related achiral cyclohexane dicarboxylates, the incorporation of the (1R,2R)-enantiomer is a promising avenue for creating homochiral MOFs. rsc.orgnih.gov These chiral frameworks can have applications in enantioselective separations, asymmetric catalysis, and nonlinear optics. The compound's use as a guest molecule has also been shown to induce chiroptical activity in host systems, generating CD-active species, which is relevant for the development of chiroptical materials and sensors. fishersci.cachemicalbook.comfishersci.ca

Design of Next-Generation Sustainable Synthesis Routes

The chemical industry's shift towards sustainability necessitates the development of synthetic routes that utilize renewable feedstocks and employ green chemistry principles. The synthesis of this compound is an area ripe for such innovation.

A key strategy involves moving away from petroleum-derived precursors towards biomass. Researchers have demonstrated the synthesis of dicarboxylic acids from renewable resources like glucose using genetically engineered microorganisms such as E. coli as biocatalysts. lbl.gov This biotechnological approach allows for the production of diacids with varying chain lengths from sustainable starting materials. lbl.gov Another promising route involves the use of platform chemicals derived from lignocellulose, such as formaldehyde (B43269) and crotonaldehyde, which can be converted into cyclohexane derivatives through catalytic processes.

Combining biocatalysis with chemocatalysis offers a powerful chemoenzymatic approach to produce complex chiral molecules efficiently. rjpbr.com Biocatalytic methods, such as the use of carboxylate reductases, can offer high stereoselectivity under mild conditions, reducing the environmental impact of the synthesis. rwth-aachen.de The future of sustainable synthesis for this compound will likely involve integrated processes that leverage renewable feedstocks and a combination of biocatalytic and highly efficient chemocatalytic steps to minimize waste and energy consumption. abiosus.org

Q & A

Q. What synthetic routes are available for producing (1R)-cyclohexane-1,2-dicarboxylic acid with high enantiomeric purity?

Methodological Answer: The enantioselective synthesis of this compound can be achieved via chemical resolution. A validated approach involves using cis-1,2-cyclohexanedicarboxylic anhydride as a precursor, followed by cis-trans isomerization. Resolution with R-(+)-α-methylbenzylamine as a chiral resolving agent enables separation of enantiomers, with subsequent acidification yielding the (1R,2R) configuration in high purity .

Q. Which analytical techniques are most effective for confirming the stereochemistry of this compound?

Methodological Answer: Chiral HPLC and X-ray crystallography are critical for stereochemical confirmation. The compound’s chiral centers (C1 and C2) and molecular formula (C₈H₁₂O₄, MW 172.18 g/mol) require precise characterization. SMILES descriptors (e.g., OC(=O)[CH]1CCCC[CH]1C(O)=O) and crystallographic data from structural databases (e.g., RCSB PDB) provide validation .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer: Use nitrile gloves, safety goggles, and fume hoods to avoid skin/eye contact and inhalation. Store in airtight containers away from oxidizers. Contaminated waste should be disposed via licensed hazardous waste services. Refer to safety data sheets for acute toxicity (H302, H315) and respiratory irritation (H335) risks .

Advanced Research Questions

Q. How can researchers resolve conflicting reactivity data in stereoisomeric derivatives of cyclohexane-1,2-dicarboxylic acid?

Methodological Answer: Systematic comparison of reaction conditions (e.g., solvent polarity, temperature) and catalyst systems is essential. For example, oxidation of 3-cyclohexene-1-acetic acid to cyclohexene-1,2-dicarboxylic acid varies with oxidizing agents (e.g., KMnO₄ vs. O₃), requiring kinetic studies to reconcile discrepancies . Stereoelectronic effects from the cyclohexane ring’s chair conformation may also explain divergent reactivity .

Q. What strategies optimize hydrogenation yields when synthesizing cyclohexane-dicarboxylic acid from unsaturated precursors?

Methodological Answer: Catalytic hydrogenation using Pd/C or Raney Ni under controlled H₂ pressure (3–5 atm) at 50–80°C maximizes yield. Monitor reaction progress via FT-IR to track C=C bond reduction (disappearance of ~1650 cm⁻¹ peaks). Impurities from incomplete hydrogenation can be removed via recrystallization in ethanol/water .

Q. How do stereochemical configurations influence the compound’s application in coordination chemistry?

Methodological Answer: The (1R,2R) enantiomer’s carboxylate groups exhibit specific chelation geometries with metal ions (e.g., Pt²⁺ in oxaliplatin intermediates). Computational modeling (DFT) and single-crystal XRD analysis reveal how chiral centers dictate binding affinity and complex stability, critical for designing metallodrugs .

Q. What methodologies address the lack of ecological toxicity data for this compound?

Methodological Answer: Conduct OECD 301/302 biodegradability assays and Daphnia magna acute toxicity tests. If no data are available (as noted in safety sheets ), apply read-across models using structurally similar dicarboxylic acids (e.g., phthalates) to estimate persistence, bioaccumulation, and toxicity (PBT) profiles.

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